

# Structure-activity relationship of FO-35 for mRNA delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FO-35**

Cat. No.: **B15601518**

[Get Quote](#)

An In-depth Technical Guide to the Structure-Activity Relationship of Ionizable Lipids for mRNA Delivery

## Introduction

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in delivery technologies, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.<sup>[1][2]</sup> At the heart of these LNPs are ionizable lipids, which play a pivotal role in encapsulating and protecting the mRNA cargo, facilitating its delivery into target cells, and enabling its escape from endosomes to reach the cytoplasm where it can be translated into protein.<sup>[3]</sup> The chemical structure of these ionizable lipids is a critical determinant of the overall efficacy and safety of the LNP formulation.<sup>[4][5]</sup> This technical guide delves into the core principles of the structure-activity relationship (SAR) of ionizable lipids for mRNA delivery, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the specific lipid "**FO-35**" is not prominently featured in publicly available literature, this guide will synthesize findings from a broad range of well-characterized ionizable lipids to elucidate the key structural motifs that govern LNP performance.

## Core Components of a Lipid Nanoparticle

A typical LNP formulation for mRNA delivery is a multi-component system, each with a specific function:

- Ionizable Lipid: These lipids possess a protonatable amine headgroup, which is cationic at acidic pH (within the endosome) but nearly neutral at physiological pH. This pH-responsive behavior is crucial for mRNA encapsulation and endosomal escape.
- Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), these lipids contribute to the structural integrity of the nanoparticle.[\[1\]](#)[\[6\]](#)
- Cholesterol: This rigid molecule helps to stabilize the LNP structure and modulate membrane fluidity.[\[7\]](#)
- PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation.[\[8\]](#)

## Structure-Activity Relationship of Ionizable Lipids

The efficacy of an ionizable lipid is a complex interplay of its molecular structure, which influences its physicochemical properties and, consequently, its biological function. The SAR can be dissected by examining the different structural components of the ionizable lipid: the headgroup, the linker, and the lipid tails.

## The Amine Headgroup: A Key to Ionization and Endosomal Escape

The pKa of the ionizable lipid, the pH at which it is 50% ionized, is a critical parameter. An optimal pKa is typically in the range of 6.2-7.4.[\[4\]](#) This allows for efficient encapsulation of the negatively charged mRNA in an acidic buffer during formulation and maintains a relatively neutral surface charge in the bloodstream, minimizing non-specific interactions and toxicity. Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) leads to the protonation of the amine headgroup. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.

Structure-activity relationship studies suggest that cyclic headgroups and  $\beta$ -amino alcohols can facilitate interactions with the mRNA backbone and enhance endosomal escape.[\[9\]](#)

## The Linker Domain: Impacting Biodegradability and Potency

The linker region connects the amine headgroup to the lipid tails. The nature of the chemical bonds in this region can significantly impact the biodegradability and, consequently, the safety profile of the LNP. Introducing biodegradable linkages, such as esters, can lead to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for lipid accumulation and associated toxicity.<sup>[5]</sup> The linker's structure also influences the overall shape and packing of the lipids within the nanoparticle, which can affect transfection efficiency.

## The Lipid Tails: Driving Potency and Delivery Efficiency

The hydrophobic lipid tails are a major determinant of the overall potency of the ionizable lipid. Key structural features of the lipid tails that influence activity include:

- Chain Length: The length of the alkyl chains affects the hydrophobicity and packing of the lipid.
- Unsaturation: The presence of double bonds (unsaturation) in the tails can introduce kinks, leading to a more fluid and less ordered lipid packing. This can enhance the fusogenicity of the LNP with the endosomal membrane.
- Branching: Increased branching of the lipid tails has been shown to improve the performance of ionizable lipids.<sup>[1][9]</sup> Branched tails can create a larger effective headgroup area upon protonation, promoting a cone-like shape that facilitates the formation of non-bilayer lipid phases, which are thought to be important for endosomal escape.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for representative ionizable lipids from the literature. This data highlights the impact of structural modifications on the physicochemical properties and biological activity of LNPs.

| Ionizable Lipid | pKa  | LNP Size (nm) | Encapsulation Efficiency (%) | In vivo Activity (Organ) | Reference                                 |
|-----------------|------|---------------|------------------------------|--------------------------|-------------------------------------------|
| DLin-MC3-DMA    | 6.44 | 80-100        | >95                          | Liver                    | <a href="#">[7]</a>                       |
| C12-200         | ~6.4 | 80-120        | >90                          | Liver, Spleen            | <a href="#">[10]</a> <a href="#">[11]</a> |
| SM-102          | 6.7  | 80-100        | >90                          | Liver                    | <a href="#">[7]</a>                       |
| L319            | ~6.1 | 70-90         | >95                          | Liver                    | <a href="#">[12]</a>                      |

Note: The specific values can vary depending on the formulation parameters and analytical methods used.

## Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of novel ionizable lipids and LNP formulations. Below are representative protocols for key experiments.

### LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible formation of LNPs with controlled size.

#### Materials:

- Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol.
- mRNA dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic mixing device (e.g., NanoAssemblr).

#### Protocol:

- Prepare the lipid mixture in ethanol at the desired molar ratio.
- Prepare the mRNA solution in the aqueous buffer.

- Set the flow rates for the lipid and mRNA streams on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanol).
- Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.
- The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

## LNP Characterization

Particle Size and Polydispersity Index (PDI):

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument. PDI values below 0.2 are generally considered indicative of a monodisperse population.

Zeta Potential:

- Method: Laser Doppler Velocimetry.
- Procedure: Measure the zeta potential of the diluted LNP suspension to determine the surface charge.

mRNA Encapsulation Efficiency:

- Method: RiboGreen Assay.
- Procedure:
  - Measure the total mRNA concentration in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).
  - Measure the amount of free, unencapsulated mRNA in the formulation by adding the RiboGreen dye directly to the intact LNP suspension. The dye fluoresces upon binding to nucleic acids, and in this case, it will only bind to the accessible, unencapsulated mRNA.

- Calculate the encapsulation efficiency as:  $((\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}) * 100\%.$

## In Vitro Transfection Assay

Materials:

- Target cell line (e.g., HeLa, HEK293T).
- Cell culture medium.
- LNP-mRNA formulation encoding a reporter protein (e.g., Luciferase, GFP).
- Assay reagent for detecting the reporter protein.

Protocol:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of the LNP-mRNA formulation.
- Incubate the cells for a specified period (e.g., 24-48 hours).
- Lyse the cells and measure the expression of the reporter protein using the appropriate assay (e.g., luciferase assay, flow cytometry for GFP).

## Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate fundamental concepts in LNP-mediated mRNA delivery.

[Click to download full resolution via product page](#)

Caption: Workflow of LNP formulation and cellular delivery.

[Click to download full resolution via product page](#)

Caption: Key structural determinants of ionizable lipid performance.

## Conclusion

The structure-activity relationship of ionizable lipids is a cornerstone of designing effective and safe LNP-based mRNA delivery systems. By systematically modulating the amine headgroup, linker, and lipid tails, researchers can fine-tune the physicochemical properties of the LNPs to

optimize their biological performance. While the quest for novel and improved ionizable lipids continues, the principles outlined in this guide provide a rational framework for the design and evaluation of the next generation of mRNA delivery vehicles. The iterative process of chemical synthesis, formulation, and biological testing, guided by a deep understanding of SAR, will be instrumental in expanding the therapeutic applications of mRNA technology.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 3. mRNA Delivery Technology | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-activity relationship of FO-35 for mRNA delivery]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15601518#structure-activity-relationship-of-fo-35-for-mrna-delivery>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)